molecular formula C13H11ClF3N3O2 B7950912 Ethyl 5-amino-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate

Ethyl 5-amino-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate

Cat. No.: B7950912
M. Wt: 333.69 g/mol
InChI Key: KELMNJGETONTFE-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate is a complex organic compound characterized by its pyrazole core, chloro and amino substituents, and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate typically involves multiple steps, starting with the formation of the pyrazole ring. One common method includes the reaction of ethyl acetoacetate with hydrazine and 4-(trifluoromethyl)benzoyl chloride under acidic conditions. The resulting intermediate undergoes chlorination and subsequent amination to yield the final product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and control reaction conditions. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amine derivatives

  • Substitution: Various substituted pyrazoles

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in organic synthesis.

Biology: Ethyl 5-amino-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate has shown potential as a biological probe. Its interactions with various biomolecules can be studied to understand biological processes better.

Medicine: This compound has been investigated for its pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-amino-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • Ethyl 5-amino-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate (without chlorine)

  • Ethyl 4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate (without amino group)

Uniqueness: Ethyl 5-amino-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate is unique due to the presence of both amino and chloro substituents, which can influence its reactivity and biological activity

Properties

IUPAC Name

ethyl 5-amino-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3O2/c1-2-22-12(21)10-9(14)11(18)20(19-10)8-5-3-7(4-6-8)13(15,16)17/h3-6H,2,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELMNJGETONTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Cl)N)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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